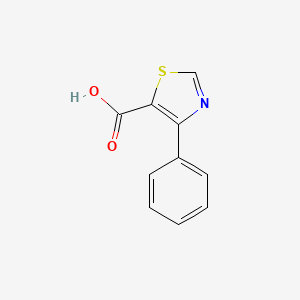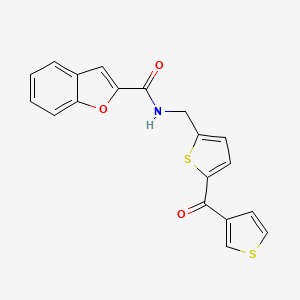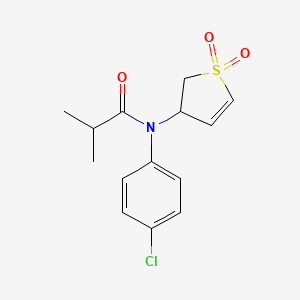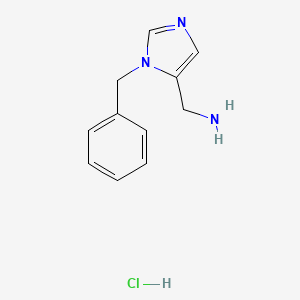
4-Phenylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylthiazole-5-carboxylic acid is a chemical compound with the empirical formula C10H7NO2S . The molecule consists of 7 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of carboxylic acids, such as this compound, often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 205.23 .Relevant Papers There are several relevant papers and patents related to this compound and similar compounds . These documents provide more detailed information about the synthesis, properties, and potential applications of these compounds.
Applications De Recherche Scientifique
DGAT1 Inhibition and Potential Anti-obesity Applications
4-Phenylthiazole-5-carboxylic acid derivatives have been evaluated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial in triglyceride biosynthesis. This inhibition indicates potential applications in developing anti-obesity treatments. For example, a specific compound in this series showed promising oral pharmacokinetic parameters and significantly reduced plasma triglycerides in vivo, highlighting its potential as a lead in anti-obesity drug development (Kadam et al., 2013).
Carbonic Anhydrase-III Inhibition
Another application is found in the inhibition of carbonic anhydrase (CA)-III. A series of compounds with a 2,4,5-trisubstitutedthiazole scaffold, which includes this compound/ester moiety, showed potent CA-III inhibitory activities. This is particularly significant for a compound exhibiting a Ki of 0.5 μM, suggesting its potential as a lead molecule for CA-III inhibitor development (Al-Jaidi et al., 2020).
Crystal Structure Studies and Noncovalent Interactions
The study of crystal structures formed from this compound derivatives offers insights into the role of noncovalent interactions in molecular assembly. For instance, a study on salts constructed from 4-phenylthiazol-2-amine and carboxylic acid derivatives reveals how these interactions contribute to the formation of 2D/3D framework structures (Jin et al., 2013).
Synthesis and Modification Techniques
Research into the synthesis and modification of this compound derivatives under specific conditions, like microwave irradiation, reveals the broad spectrum of biological activities these compounds can exhibit. This includes antipyretic, antioxidative, and analgesic properties. Such studies are crucial for improving synthesis efficiency and exploring new biological activities (Khrustalev, 2009).
Potential in Antimicrobial and Antitumor Applications
Some studies have synthesized rare 4-substituted derivatives of this compound and evaluated their antimicrobial and antitumor activities. These derivatives show promise in developing new treatments for various bacterial and fungal infections, as well as potential in cancer therapy (Konstantinova et al., 2009).
Propriétés
IUPAC Name |
4-phenyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(11-6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZFWMOTDGMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)





![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)
![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)
![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)
![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
